molecular formula C8H18N2O B1280863 1-Amino-3-(piperidin-1-yl)propan-2-ol CAS No. 39849-46-2

1-Amino-3-(piperidin-1-yl)propan-2-ol

Cat. No.: B1280863
CAS No.: 39849-46-2
M. Wt: 158.24 g/mol
InChI Key: VOQTZJYNVJFIJW-UHFFFAOYSA-N
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Description

1-Amino-3-(piperidin-1-yl)propan-2-ol is an organic compound with the molecular formula C8H18N2O and a molecular weight of 158.24 g/mol . It is characterized by the presence of an amino group, a piperidine ring, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-(piperidin-1-yl)propan-2-ol typically involves the reaction of piperidine with an appropriate epoxide or halohydrin. One common method is the reaction of piperidine with glycidol under basic conditions to yield the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(piperidin-1-yl)propan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

1-Amino-3-(piperidin-1-yl)propan-2-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Amino-3-(piperidin-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-3-(4-methylpiperidin-1-yl)propan-2-ol
  • 1-Amino-3-(3-methylpiperidin-1-yl)propan-2-ol
  • 1-Amino-3-(piperazin-1-yl)propan-2-ol

Uniqueness

1-Amino-3-(piperidin-1-yl)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperidine ring, in particular, distinguishes it from other similar compounds and contributes to its versatility in various applications .

Properties

IUPAC Name

1-amino-3-piperidin-1-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c9-6-8(11)7-10-4-2-1-3-5-10/h8,11H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQTZJYNVJFIJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40479216
Record name 1-amino-3-(piperidin-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39849-46-2
Record name 1-amino-3-(piperidin-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-amino-3-(piperidin-1-yl)propan-2-ol
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